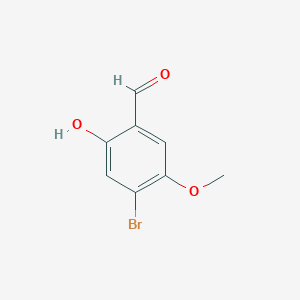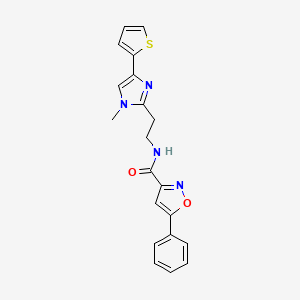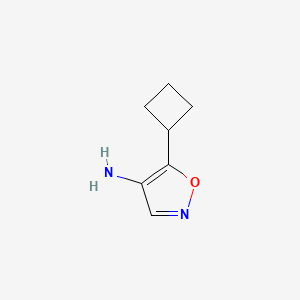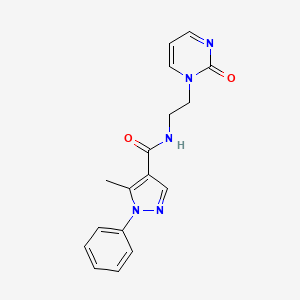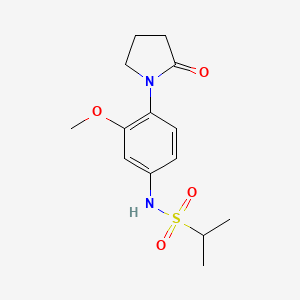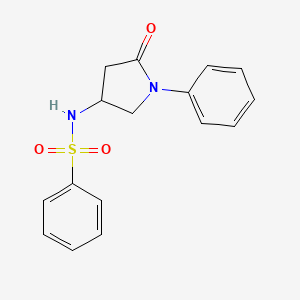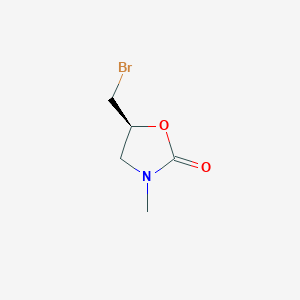
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One, also known as Ramipril, is a synthetic drug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is widely used for the treatment of hypertension, heart failure, and diabetic nephropathy.
Wirkmechanismus
The mechanism of action of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the retention of sodium and water. By inhibiting ACE, (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One reduces the production of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced sodium and water retention.
Biochemical and Physiological Effects
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has been shown to have several biochemical and physiological effects. It decreases the levels of angiotensin II, aldosterone, and endothelin-1, which are all involved in the regulation of blood pressure. It also increases the levels of bradykinin, a vasodilator that promotes the excretion of sodium and water. Furthermore, (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has some limitations, including its potential toxicity, its narrow therapeutic window, and its potential for drug interactions.
Zukünftige Richtungen
There are several future directions for the research on (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One. One direction is to investigate its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and cancer. Furthermore, future research could focus on developing new formulations of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One that improve its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves the reaction of (S)-3-Amino-2-Methylpropanoic Acid with 1,2-Epoxy-5-Bromopentane in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One. The overall yield of the synthesis process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to effectively lower blood pressure, reduce the risk of heart failure, and improve renal function in patients with diabetic nephropathy. Furthermore, (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has been investigated for its potential use in the treatment of Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
(5S)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCGRUPKXGSBU-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

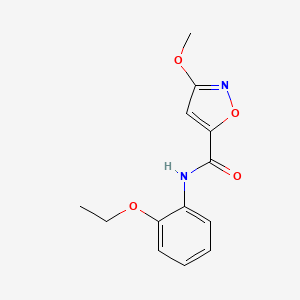

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2784321.png)

![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)

